![molecular formula C17H12BrNO2 B11608178 2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11608178.png)
2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol is an organic compound with a molecular formula of C₁₇H₁₂BrNO₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this reaction makes it suitable for industrial applications, provided that the necessary reagents and catalysts are available in sufficient quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The vinyl group can be reduced to form a saturated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the bromine and vinyl groups.
2-[(E)-2-(4-hydroxyphenyl)vinyl]quinolin-8-ol: A similar compound without the bromine atom.
Uniqueness
2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol is unique due to the presence of the bromine atom and the vinyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12BrNO2 |
---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-[(E)-2-(3-bromo-4-hydroxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12BrNO2/c18-14-10-11(5-9-15(14)20)4-7-13-8-6-12-2-1-3-16(21)17(12)19-13/h1-10,20-21H/b7-4+ |
InChI-Schlüssel |
LYRHKHXPDLTBIP-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=C(C=C3)O)Br |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=C(C=C3)O)Br |
Löslichkeit |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.